4-Bromo-3-cyclopropyl-1-propyl-1H-pyrazole
Overview
Description
4-Bromo-3-cyclopropyl-1-propyl-1H-pyrazole is a heterocyclic compound with the molecular formula C9H13BrN2 It is a derivative of pyrazole, characterized by the presence of a bromine atom at the 4-position, a cyclopropyl group at the 3-position, and a propyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-cyclopropyl-1-propyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-cyclopropyl-1-propyl-1H-pyrazole with bromine in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled addition of bromine to ensure selective bromination at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to handle the bromination process efficiently. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-3-cyclopropyl-1-propyl-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 4-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyrazole oxides or reduction to remove the bromine atom.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide or thiourea in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) in the presence of hydrogen gas are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) in solvents such as toluene or ethanol are employed.
Major Products
Substitution: Products include 4-azido-3-cyclopropyl-1-propyl-1H-pyrazole or 4-thio-3-cyclopropyl-1-propyl-1H-pyrazole.
Oxidation: Products include this compound oxides.
Reduction: Products include 3-cyclopropyl-1-propyl-1H-pyrazole.
Coupling: Products include various aryl or vinyl-substituted pyrazoles.
Scientific Research Applications
4-Bromo-3-cyclopropyl-1-propyl-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds. It is also employed in studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery programs.
Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting various diseases.
Industry: Utilized in the development of agrochemicals and materials science for creating novel polymers and coatings.
Mechanism of Action
The mechanism of action of 4-Bromo-3-cyclopropyl-1-propyl-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The bromine atom and the cyclopropyl group contribute to its binding affinity and specificity. The compound may inhibit or activate specific pathways, leading to desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
4-Bromopyrazole: Lacks the cyclopropyl and propyl groups, making it less sterically hindered and potentially less selective in biological applications.
3-Cyclopropyl-1-propyl-1H-pyrazole: Lacks the bromine atom, which may reduce its reactivity in substitution and coupling reactions.
4-Bromo-1-methyl-1H-pyrazole: Contains a methyl group instead of a propyl group, affecting its hydrophobicity and interaction with biological targets.
Uniqueness
4-Bromo-3-cyclopropyl-1-propyl-1H-pyrazole is unique due to the combination of the bromine atom, cyclopropyl group, and propyl group. This unique structure imparts specific chemical reactivity and biological activity, making it a valuable compound in various research and industrial applications.
Biological Activity
4-Bromo-3-cyclopropyl-1-propyl-1H-pyrazole is a nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. Its unique structural features, including a bromine atom at the 4-position and a cyclopropyl group at the 3-position, contribute to its biological activity. This article reviews the biological activities, mechanisms of action, and potential applications of this compound based on diverse scientific literature.
- Molecular Formula : C₆H₈BrN₂
- Molecular Weight : 187.04 g/mol
- Structure : The compound features a five-membered pyrazole ring with two nitrogen atoms, which influences its reactivity and interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, such as enzymes and receptors. The presence of the bromine atom enhances its binding affinity, while the cyclopropyl group may influence its pharmacokinetic properties. Preliminary studies suggest that it may modulate enzyme activity, potentially leading to therapeutic effects in various diseases.
Antimicrobial Properties
Research indicates that pyrazole derivatives, including this compound, exhibit antimicrobial properties. They have been investigated for their efficacy against various bacterial and fungal strains. The compound's structure may contribute to its ability to disrupt microbial cell functions .
Anticancer Potential
The compound has also been explored for its anticancer properties. It serves as a lead compound in drug discovery programs aimed at developing new cancer therapies. Studies have shown that certain pyrazole derivatives can inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation and survival .
Anti-inflammatory Effects
Pyrazole compounds are known for their anti-inflammatory effects. This compound may exhibit similar activities by inhibiting pro-inflammatory cytokines or enzymes involved in inflammatory responses.
Comparative Biological Activity Table
Study on Anticancer Activity
In a recent study, researchers evaluated the anticancer effects of various pyrazole derivatives, including this compound. The findings demonstrated that this compound exhibited significant cytotoxicity against several cancer cell lines, suggesting its potential as a therapeutic agent in oncology .
Investigation of Antimicrobial Efficacy
Another study focused on the antimicrobial properties of pyrazole derivatives. This compound showed promising results against both Gram-positive and Gram-negative bacteria, indicating its potential use in developing new antimicrobial agents .
Properties
IUPAC Name |
4-bromo-3-cyclopropyl-1-propylpyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2/c1-2-5-12-6-8(10)9(11-12)7-3-4-7/h6-7H,2-5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOMHKFKQHDFEJB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)C2CC2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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